Shizukanolide

Description

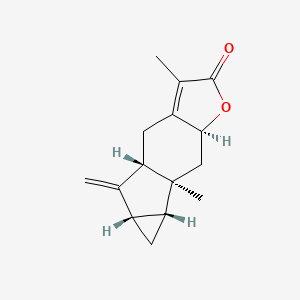

Structure

3D Structure

Properties

IUPAC Name |

(1S,7S,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h9,11-13H,1,4-6H2,2-3H3/t9-,11+,12-,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFCNCALMYTQMP-BJEMGHAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(CC2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C[C@@H]2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318687 | |

| Record name | Shizukanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70578-36-8 | |

| Record name | Shizukanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Shizukanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Shizukanolide: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Shizukanolide and its related lindenane-type sesquiterpenoids, a class of natural products showing significant potential in drug development. This document details their primary natural sources, quantitative yields, comprehensive experimental protocols for isolation, and their mechanisms of action through key signaling pathways.

Introduction to Shizukanolides

Shizukanolides are a group of lindenane-type sesquiterpenoid lactones first isolated from plants of the Chloranthaceae family.[1] These compounds are characterized by a complex polycyclic structure and have garnered interest for their diverse biological activities, including anti-inflammatory and cytotoxic effects. This guide focuses on this compound and its closely related, well-studied dimeric sesquiterpenoid, Shizukaol D, which serves as a representative compound for detailing isolation procedures and biological impact.

Primary Natural Sources

Shizukanolides and their derivatives are predominantly found in plants belonging to the genus Chloranthus. Various species have been identified as sources of these unique sesquiterpenoids.

| Plant Species | Compound(s) Isolated | Plant Part(s) | Citation(s) |

| Chloranthus japonicus | This compound, Dehydro-shizukanolide, this compound D, Shizukaol D | Aerial parts, Roots | [2][3][4][5] |

| Chloranthus serratus | This compound E, this compound F, Shizukaol D | Roots, Whole Plant | [2][6][7] |

| Chloranthus fortunei | Shizukaol-type dimers | Roots | [8][9] |

| Chloranthus spicatus | Shizukaol B, Shizukaol D, Shizukaol F | Roots | [10] |

| Chloranthus holostegius | Lindenane sesquiterpenoid dimers | Whole Plant | [11] |

| Chloranthus oldhamii | Diterpenoid compounds | Whole Plant | [12] |

Quantitative Analysis

The isolation yield of lindenane sesquiterpenoids can be low, reflecting their status as secondary metabolites. The detailed study of Shizukaol D from Chloranthus japonicus provides a benchmark for the expected yield from natural sources.

| Compound | Plant Source | Starting Material | Final Yield | Yield (%) | Purity | Citation(s) |

| Shizukaol D | Chloranthus japonicus | 10 kg (dried whole plants) | 20 mg | 0.0002% | >98% | [4][13] |

Experimental Protocols: Isolation of Shizukaol D

The following section details a representative protocol for the extraction, fractionation, and purification of Shizukaol D from the dried whole plants of Chloranthus japonicus.[4][13]

Extraction and Fractionation

-

Initial Extraction : The air-dried and powdered whole plants of C. japonicus (10 kg) are extracted three times with 95% ethanol (EtOH) at room temperature.

-

Concentration : The resulting EtOH extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water (H₂O) and sequentially partitioned with petroleum ether (PE) and ethyl acetate (EtOAc).

-

Fraction Collection : The EtOAc-soluble fraction is collected and concentrated. This fraction (300 g) is subjected to further chromatographic separation.

Chromatographic Purification

-

Silica Gel Column Chromatography : The EtOAc fraction (300 g) is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) ranging from 100:1 to 10:1. This process yields five primary fractions (A–E).

-

Reversed-Phase Column Chromatography : Fraction C (20 g) is separated on a reversed-phase (Rp-18) column using a MeOH-H₂O gradient (from 35% to 55%), yielding eight sub-fractions (C₁–C₈).

-

Secondary Silica Gel Chromatography : Sub-fraction C₇ is further purified by silica gel column chromatography with a CHCl₃-MeOH gradient (100:1 → 80:1 → 60:1).

-

Final Purification : The resultant material is purified on a Sephadex LH-20 column with MeOH as the eluent to yield pure Shizukaol D (20 mg).

Structure and Purity Confirmation

The structure of the isolated Shizukaol D is confirmed using spectroscopic methods, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H and ¹³C-NMR). Purity is confirmed to be greater than 98%.[4][13]

Biological Activity and Signaling Pathways

Shizukaol D has been shown to modulate key cellular signaling pathways implicated in metabolism and cancer, specifically the Wnt/β-catenin and AMP-activated protein kinase (AMPK) pathways.

Inhibition of Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.[14][15][16] In the "off" state, a destruction complex (comprising Axin, APC, GSK-3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents its accumulation and translocation to the nucleus.

Shizukaol D has been demonstrated to attenuate Wnt signaling, leading to a decrease in nuclear β-catenin and reduced expression of Wnt target genes like c-myc and cyclin D1.[6][7] This inhibitory action suppresses the growth of cancer cells.

Activation of AMPK Signaling

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[17][18][19] It is activated under conditions of low cellular energy (high AMP:ATP ratio). Activation of AMPK, through phosphorylation by upstream kinases like LKB1, initiates a cascade that inhibits anabolic (energy-consuming) pathways and promotes catabolic (energy-producing) pathways.

Shizukaol D has been identified as an activator of AMPK.[4][13][20] It induces mitochondrial dysfunction, which leads to an increase in the cellular AMP/ATP ratio, thereby activating AMPK. Activated AMPK then phosphorylates downstream targets such as Acetyl-CoA Carboxylase (ACC), leading to the inhibition of fatty acid synthesis and a reduction in lipid content in hepatic cells.

Conclusion

Shizukanolides and related lindenane sesquiterpenoids from the Chloranthaceae family represent a promising class of bioactive natural products. While their isolation can be challenging due to low natural abundance, established protocols allow for their purification and study. The demonstrated ability of compounds like Shizukaol D to modulate critical signaling pathways such as Wnt/β-catenin and AMPK underscores their therapeutic potential for metabolic diseases and oncology. Further research into the synthesis, structure-activity relationships, and preclinical efficacy of these compounds is highly warranted.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Sesquiterpenes from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]

- 5. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]

- 6. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Spicachlorantins G-J, new lindenane sesquiterpenoid dimers from the roots of Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanistic insights into Wnt–β-catenin pathway activation and signal transduction | Semantic Scholar [semanticscholar.org]

- 16. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BioKB - Relationship - shizukaol D - activates - lipid metabolic process [biokb.lcsb.uni.lu]

Isolating Shizukanolide from Chloranthus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation of Shizukanolide, a sesquiterpenoid with noteworthy biological activities, from various species of the Chloranthus genus. This document synthesizes information from multiple scientific sources to present detailed experimental protocols, quantitative data, and visual representations of the isolation workflow and relevant biological pathways.

Introduction to this compound and Chloranthus Species

The genus Chloranthus is a source of a diverse array of bioactive secondary metabolites, with sesquiterpenoids being a prominent class. Among these, Shizukanolides have attracted significant interest due to their complex chemical structures and potential therapeutic applications. Various species, including Chloranthus japonicus, Chloranthus serratus, and Chloranthus holostegius, have been identified as rich sources of these compounds. The isolation and purification of this compound and its analogues are critical steps for further pharmacological investigation and drug development.

Extraction of Crude this compound

The initial step in the isolation of this compound involves the extraction of the compound from the plant material. The choice of solvent and extraction method is crucial for maximizing the yield of the target compound.

Plant Material Preparation

Fresh or air-dried plant material, typically the whole plant, leaves, or roots, is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Solvent Extraction

Ether and ethanol are commonly employed solvents for the extraction of Shizukanolides from Chloranthus species.

Experimental Protocol: Ether Extraction of Chloranthus japonicus

-

Maceration: The powdered plant material of Chloranthus japonicus is macerated with diethyl ether at room temperature.

-

Filtration: The mixture is filtered to separate the ether extract from the plant residue.

-

Concentration: The ether extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound. This typically involves a combination of different chromatographic techniques.

Silica Gel Column Chromatography

Silica gel column chromatography is a primary method for the initial fractionation of the crude extract. The separation is based on the differential adsorption of the compounds onto the silica gel stationary phase and their varying solubility in the mobile phase.

Experimental Protocol: Silica Gel Column Chromatography of Chloranthus Extract

-

Column Packing: A glass column is packed with silica gel (typically 60-120 mesh or 230-400 mesh) as a slurry in a non-polar solvent such as hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with hexane and gradually introduces a more polar solvent like ethyl acetate or methanol.

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Preparative Thin Layer Chromatography (TLC)

For further purification of the fractions obtained from column chromatography, preparative TLC is a valuable technique. It allows for the separation of compounds with similar polarities.

Experimental Protocol: Preparative TLC for this compound Purification

-

Plate Preparation: A preparative TLC plate with a thicker layer of silica gel is used.

-

Sample Application: The this compound-containing fraction is dissolved in a minimal amount of a volatile solvent and applied as a narrow band onto the baseline of the TLC plate.

-

Development: The plate is developed in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) in a sealed chamber.

-

Visualization and Isolation: The separated bands are visualized under UV light. The band corresponding to this compound is scraped off the plate.

-

Elution: The scraped silica gel is extracted with a polar solvent (e.g., ethyl acetate or methanol) to elute the purified this compound. The solvent is then evaporated to yield the pure compound.

Other Chromatographic Techniques

For achieving high purity, other chromatographic methods like Sephadex LH-20 column chromatography (for size exclusion) and High-Performance Liquid Chromatography (HPLC) can be employed as final purification steps.

Quantitative Data

The yield of this compound can vary depending on the Chloranthus species, the part of the plant used, the geographical location, and the extraction and purification methods employed. The following table summarizes representative data found in the literature.

| Chloranthus Species | Plant Part | Extraction Method | Purification Method | Compound Isolated | Yield | Reference |

| C. japonicus | Whole Plant | Ether Extraction | Silica Gel Chromatography, Preparative TLC | This compound D | Not specified | [1] |

| C. serratus | Whole Plant | Ether Extraction | Silica Gel Chromatography, Preparative TLC | This compound E, F | Not specified | [1] |

| C. japonicus | Roots | Methanol Extraction | Silica Gel Chromatography, HPLC | Shizukaol B | Not specified | [2] |

Visualizing the Isolation and Biological Activity

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Chloranthus species.

References

Unveiling the Architecture of Shizukanolide: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide, a sesquiterpenoid lactone isolated from plants of the Chloranthus genus, represents a class of natural products with significant biological activities and a complex molecular architecture.[1][2][3] The elucidation of its intricate three-dimensional structure has been a critical step in understanding its chemical properties and potential for therapeutic applications. This technical guide provides an in-depth overview of the core experimental methodologies employed in the definitive determination of the chemical structure of this compound and its derivatives. The focus is on the key spectroscopic and crystallographic techniques that have been instrumental in this endeavor.

Core Methodologies in Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic and crystallographic techniques. While methods like Infrared (IR) and Ultraviolet (UV) spectroscopy provided initial clues about the functional groups present, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography were pivotal in piecing together the complete molecular puzzle.

Experimental Protocols

Isolation of this compound: The initial step in the structure elucidation process involves the isolation and purification of the compound from its natural source, Chloranthus japonicus. A typical protocol is as follows:

-

Extraction: The fresh aerial parts of C. japonicus are extracted with a solvent such as ether.[4]

-

Preliminary Purification: The crude extract is washed with an aqueous solution of 5% sodium carbonate to remove acidic components.[4]

-

Chromatography: The resulting extract is subjected to column chromatography on Florisil, eluting with a gradient of ether in pentane. The fractions containing this compound are further purified by rechromatography on Florisil to yield the pure compound as colorless needles.[4]

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound.

-

Procedure: A purified sample of the this compound is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision. This allows for the determination of the elemental composition.

-

Instrumentation: An Agilent 6220 ToF-MS with a Dual ESI-source is a representative instrument for such analyses.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or pyridine-d₅.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).[6] Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are also performed to establish connectivity between protons and carbons.

Single-Crystal X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[7]

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[4][7]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, precise atomic coordinates.[4][7]

Data Presentation

The quantitative data obtained from these experimental techniques are summarized below for this compound and its derivatives.

Table 1: Spectroscopic and Physical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₂ | [4][8] |

| Molecular Weight | 230.1307 g/mol (calculated) | [4][8] |

| Melting Point | 95-96.5 °C | [4] |

| Optical Rotation | [α]D²⁰ +200° (c=0.21, CHCl₃) | [4] |

| UV λmax (nm) | 213.5 (ε=17,700) | [4] |

| IR νmax (cm⁻¹) | 3070, 1760, 1739, 1670, 1655, 895 | [4] |

Table 2: ¹H NMR Data for this compound (100 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-14 | 0.80 | s | - |

| H-2 | 0.80-0.93 | m | - |

| H-3 | 1.38 | ddd | 8, 7, 4 |

| H-1 | 1.49 | dd | 12, 10 |

| H-13 | 1.83 | t | 1.5 |

| H-4, H-6 | 2.00-2.20 | m | - |

| H-5, H-9 | 2.40-2.80 | m | - |

Data extracted from Kawabata et al., 1979.[4]

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | P2₁2₁2₁ | [4] |

| a (Å) | 11.121(3) | [4] |

| b (Å) | 33.299(7) | [4] |

| c (Å) | 6.951(2) | [4] |

| Z | 8 | [4] |

| Calculated Density (g/cm³) | 1.188 | [4] |

| Final R-value | 5.6% | [4] |

Visualization of Key Processes

The following diagrams illustrate the logical workflow and key experimental setups involved in the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a classic example of the power of modern analytical techniques in natural product chemistry. The unambiguous assignment of its complex stereochemistry was made possible primarily through single-crystal X-ray crystallography.[4] This definitive structural information was corroborated and complemented by data from mass spectrometry and NMR spectroscopy, which provided the molecular formula and detailed insights into the connectivity of the atoms. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a solid foundation for further investigation into the synthesis and biological activity of this compound and its analogues.

References

- 1. tandfonline.com [tandfonline.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. rigaku.com [rigaku.com]

- 8. This compound | C15H18O2 | CID 333362 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Lindenane Sesquiterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindenane sesquiterpenoids, a class of natural products primarily isolated from plants of the Chloranthus and Lindera genera, exhibit a wide range of promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Their complex and diverse chemical structures have attracted significant interest from the scientific community. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of lindenane sesquiterpenoids, integrating genomic data with established principles of terpenoid biosynthesis. It details the key enzymatic steps, from the universal precursor farnesyl diphosphate (FPP) to the formation of the characteristic lindenane skeleton and its subsequent modifications. This guide also outlines relevant experimental protocols for the identification and characterization of the enzymes involved, and presents hypothetical quantitative data to serve as a reference for future research.

Introduction

Lindenane sesquiterpenoids are characterized by a unique carbocyclic skeleton. The biosynthesis of these complex molecules is a multi-step enzymatic process that begins with the cyclization of the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). This initial cyclization is catalyzed by a class of enzymes known as terpene synthases (TPSs), or terpene cyclases. Subsequent structural diversification is achieved through the action of tailoring enzymes, most notably cytochrome P450 monooxygenases (P450s), which introduce oxidative modifications to the nascent lindenane scaffold. Recent genomic and transcriptomic analyses of Chloranthus spicatus, a known producer of lindenane sesquiterpenoids, have provided valuable insights into the genetic basis of this pathway, revealing an expansion of TPS genes that are likely candidates for catalyzing the key cyclization step[1].

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway of lindenane sesquiterpenoids can be divided into two main stages: the formation of the lindenane skeleton by a putative lindenane synthase, and the subsequent oxidative modifications by cytochrome P450 enzymes.

Stage 1: Formation of the Lindenane Skeleton

The biosynthesis is initiated from farnesyl diphosphate (FPP), a product of the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A dedicated sesquiterpene synthase, hereafter referred to as lindenane synthase, catalyzes the intricate cyclization of FPP to form the core lindenane skeleton. This reaction proceeds through a series of carbocationic intermediates and rearrangements, a hallmark of terpene cyclase chemistry[2]. While the specific lindenane synthase has yet to be functionally characterized, genomic studies of Chloranthus spicatus have identified a number of candidate TPS genes that may be responsible for this key transformation[1].

Caption: Formation of the lindenane skeleton from FPP.

Stage 2: Oxidative Modifications

Following the formation of the basic lindenane scaffold, a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s), introduce a variety of oxidative modifications. These modifications, such as hydroxylations, epoxidations, and further rearrangements, are responsible for the vast structural diversity observed among the naturally occurring lindenane sesquiterpenoids[3][4]. The identification of numerous P450 genes in the Chloranthus spicatus genome supports their role in the diversification of these compounds[1].

Caption: Oxidative diversification of the lindenane skeleton.

Quantitative Data Summary

While specific kinetic data for the enzymes in the lindenane biosynthetic pathway are not yet available, the following table provides a hypothetical summary of expected quantitative parameters based on characterized sesquiterpene synthases and cytochrome P450s from other plant species. These values can serve as a benchmark for future experimental work.

| Enzyme Class | Substrate | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| Lindenane Synthase (putative) | Farnesyl Diphosphate | Lindenane Skeleton | 0.5 - 10 | 0.01 - 1.0 | 0.01 - 2.0 |

| Cytochrome P450s (putative) | Lindenane Skeleton | Hydroxylated Lindenanes | 1 - 50 | 0.1 - 10 | 0.01 - 10 |

Note: These values are estimates and will require experimental validation.

Experimental Protocols

The elucidation of the lindenane biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments required to identify and characterize the involved enzymes.

Gene Cloning and Heterologous Expression of Candidate Enzymes

Objective: To isolate the candidate lindenane synthase and cytochrome P450 genes from a lindenane-producing plant (e.g., Chloranthus spicatus) and express them in a heterologous host for functional characterization.

Workflow:

Caption: Workflow for gene cloning and protein expression.

Detailed Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues known to produce lindenane sesquiterpenoids using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

PCR Amplification: Candidate genes identified from transcriptome data are amplified by PCR using gene-specific primers.

-

Cloning into Expression Vector: The amplified PCR products are cloned into an appropriate expression vector. For terpene synthases, E. coli expression systems are often suitable. For cytochrome P450s, which often require a eukaryotic membrane environment and a P450 reductase for activity, expression in Saccharomyces cerevisiae (yeast) is preferred.

-

Heterologous Expression: The expression constructs are transformed into the chosen host (E. coli or yeast). Cultures are grown to an appropriate cell density and protein expression is induced.

-

Preparation of Cell-Free Extracts: Cells are harvested, lysed, and a cell-free extract containing the recombinant enzyme is prepared for use in enzyme assays.

In Vitro Enzyme Assays

Objective: To determine the function of the recombinant enzymes by incubating them with their putative substrates and analyzing the products.

Workflow:

Caption: Workflow for in vitro enzyme assays.

Detailed Methodology:

-

Assay for Lindenane Synthase: The cell-free extract containing the recombinant terpene synthase is incubated with farnesyl diphosphate (FPP) in a suitable buffer containing a divalent metal ion cofactor, typically Mg²⁺ or Mn²⁺.

-

Assay for Cytochrome P450s: The microsomal fraction from yeast expressing the recombinant P450 and a P450 reductase is incubated with the product of the lindenane synthase reaction (the lindenane skeleton) and NADPH as a cofactor.

-

Product Extraction and Analysis: After incubation, the reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate). The organic phase is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or published data. For novel compounds, larger-scale incubations may be necessary to obtain sufficient material for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzyme Kinetics Analysis

Objective: To determine the kinetic parameters (Km and kcat) of the characterized enzymes.

Methodology:

Enzyme assays are performed with varying substrate concentrations while keeping the enzyme concentration constant. The initial reaction rates are measured and plotted against the substrate concentration. The resulting data are fitted to the Michaelis-Menten equation to determine the Km (Michaelis constant, representing the substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity)[5][6][7]. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for lindenane sesquiterpenoids provides a solid framework for future research aimed at elucidating the precise enzymatic machinery responsible for the production of these valuable natural products. The availability of the Chloranthus spicatus genome is a critical resource that will accelerate the identification and functional characterization of the lindenane synthase(s) and the tailoring P450 enzymes. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up possibilities for the metabolic engineering of these compounds in microbial or plant-based systems for sustainable production and drug development. Future work should focus on the functional characterization of the candidate genes from Chloranthus, detailed kinetic analysis of the confirmed enzymes, and the elucidation of the regulatory networks governing the expression of the biosynthetic pathway.

References

- 1. Chloranthus genome provides insights into the early diversification of angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 7. Khan Academy [khanacademy.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family, that have garnered significant attention in the scientific community for their wide range of biological activities. Among these, lindenane-type sesquiterpenoids, such as shizukanolide and its derivatives isolated from Chloranthus species, have emerged as promising candidates for drug development due to their potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and related sesquiterpene lactones, with a focus on their biological activities, underlying molecular mechanisms, and the experimental methodologies used to elucidate them.

Biological Activities of this compound and Related Compounds

The therapeutic potential of this compound and its analogues stems from their significant cytotoxic and anti-inflammatory effects. Extensive research has quantified these activities against various cancer cell lines and in models of inflammation.

Anticancer Activity

Lindenane-type sesquiterpenoid dimers, including chlorahololide D and shizukaol D, have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several of these compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorahololide D | HepG2 (Liver Carcinoma) | 13.7 | [1] |

| MCF-7 (Breast Adenocarcinoma) | 6.7 | [1] | |

| Shizukaol D | Focus (Hepatocellular Carcinoma) | - | [2] |

| SMMC-7721 (Hepatocellular Carcinoma) | - | [2] | |

| Shizukaol B | C8166 (T-cell lymphoma) | - | [3] |

Note: Specific IC50 values for Shizukaol D and Shizukaol B were not explicitly available in the provided search results, but their significant activity was reported.

Anti-inflammatory Activity

This compound and related compounds exert potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. For instance, shizukaol B has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells, indicating its potential in managing neuroinflammation.[3] Similarly, shizukahenriol, isolated from Chloranthus henryi, suppresses the production of inflammatory molecules such as NO and tumor necrosis factor-alpha (TNF-α).[4]

Molecular Mechanisms of Action

The biological activities of this compound and related sesquiterpene lactones are attributed to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and inflammation. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Wnt/β-catenin signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound and its analogues have been shown to inhibit NF-κB activation. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including inflammation and apoptosis. The p38 MAPK subfamily is particularly important in the response to cellular stress and inflammatory stimuli. Activation of p38 MAPK, often triggered by upstream kinases like MKK3 and MKK6, leads to the downstream activation of transcription factors that promote the expression of inflammatory mediators.[5] Shizukaol B has been observed to modulate the JNK-AP-1 signaling pathway, a component of the broader MAPK network, contributing to its anti-inflammatory effects.[3]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex," which includes glycogen synthase kinase 3β (GSK-3β), leading to its proteasomal degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in cell proliferation. Shizukaol D has been shown to attenuate Wnt signaling and reduce the expression of β-catenin and its target genes in human liver cancer cells.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of this compound and related compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[6]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the formazan crystals to form.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Measurement of Nitric Oxide Production

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collection of Supernatant: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a separate 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol focuses on analyzing the key proteins in the NF-κB signaling pathway.

Protocol:

-

Protein Extraction: After treating cells with the test compound and/or LPS, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

This compound and its related sesquiterpene lactones represent a promising class of natural products with significant potential for the development of novel anti-inflammatory and anticancer therapeutics. Their multifaceted mechanisms of action, centered on the modulation of key signaling pathways such as NF-κB, MAPK, and Wnt/β-catenin, offer multiple avenues for therapeutic intervention.

Future research should focus on several key areas. A more comprehensive evaluation of the structure-activity relationships of a wider range of this compound derivatives is needed to identify compounds with enhanced potency and selectivity. Further elucidation of the precise molecular targets within the signaling pathways will provide a more detailed understanding of their mechanisms of action. Additionally, in vivo studies are crucial to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of these promising compounds, paving the way for their potential clinical application. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Shizukaol D | C33H38O9 | CID 70698151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Shizukaol B | HIV Protease | IL Receptor | JNK | p38 MAPK | TargetMol [targetmol.com]

- 4. Il-1b Stimulates a Novel Axis within the Nfkb Pathway in Endothelial Cells Regulated by Ikka and Tak-1 [ouci.dntb.gov.ua]

- 5. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Analysis of Shizukanolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Shizukanolide, a sesquiterpenoid lactone isolated from plants of the Chloranthus genus. This document is intended for researchers, scientists, and drug development professionals interested in the characterization and analysis of this natural product.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid with a unique lindenane skeleton, first isolated from Chloranthus japonicus.[1][2][3] It belongs to a class of compounds that have garnered interest for their potential biological activities.[4] The dehydro-derivative of this compound has demonstrated notable antifungal properties.[1][2][5] The structural elucidation of this compound and its analogues relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and some of its derivatives, compiled from various studies.

¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum of this compound provides crucial information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | This compound (CDCl₃) | This compound E (CDCl₃) | This compound F (CDCl₃) |

| 2-H | 0.85 (m) | - | - |

| 3-H | 1.31 (m) | - | - |

| 4-H | 1.60 (m) | - | - |

| 5-H | 2.67 (ddd) | - | - |

| 6α-H | 2.52 (ddq) | - | - |

| 6β-H | 2.10 (m) | - | - |

| 9-H | 4.13 (s) | 6.18 (s) | - |

| 13-H | 1.86 (t) | - | - |

| 14-H | 0.76 (s) | - | - |

| 15-H | 4.16 (dd), 4.20 (dd) | 3.56 (dd), 3.70 (dd) | - |

Data compiled from various sources.[6]

¹³C-NMR Spectroscopic Data

The ¹³C-NMR data provides a map of the carbon skeleton of the molecule.

| Carbon | This compound C | This compound E | This compound F |

| 1 | 39.0 | 39.2 | 39.1 |

| 2 | 19.3 | 20.1 | 19.7 |

| 3 | 28.1 | 28.3 | 28.2 |

| 4 | 136.0 | 79.5 | 135.9 |

| 5 | 50.1 | 51.2 | 50.9 |

| 6 | 32.1 | 33.0 | 32.5 |

| 7 | 142.1 | 141.9 | 141.5 |

| 8 | 129.1 | 128.8 | 129.5 |

| 9 | 135.1 | 134.9 | 135.2 |

| 10 | 42.1 | 41.9 | 42.0 |

| 11 | 122.0 | 122.9 | 123.7 |

| 12 | 171.3 | 170.9 | 170.5 |

| 13 | 8.6 | 8.6 | 54.7 |

| 14 | 21.1 | 22.4 | 21.0 |

| 15 | 65.0 | 64.9 | 64.3 |

Data compiled from various sources.[6]

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

| Compound | Key Absorptions (cm⁻¹) | Functional Groups Indicated |

| This compound | 3070, 1760, 1739, 1670, 1655, 895 | C-H (alkene), C=O (γ-lactone), C=C (alkene), =C-H (terminal double bond) |

| This compound E | 3450, 1758, 1642 | O-H (hydroxyl), C=O (γ-lactone), C=C (alkene) |

| This compound F | 3420, 1770, 1745, 1642 | O-H (hydroxyl), C=O (γ-lactone), C=C (alkene) |

Data compiled from various sources.[1][6]

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

| Compound | Molecular Formula | [M]⁺ (m/z) | Key Fragments (m/z) |

| This compound | C₁₅H₁₈O₂ | 230.1308 | - |

| This compound D | C₁₇H₂₀O₅ | 304.1323 | 262, 119, 105, 91, 43 |

| This compound E | C₁₅H₁₈O₄ | 262.1228 | 247, 231, 91, 55, 43 |

| This compound F | C₁₅H₁₈O₄ | 262.1232 | 213, 105, 91, 77, 41 |

Data compiled from various sources.[1][6][7]

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of this compound from Chloranthus japonicus:

-

Extraction: Fresh aerial parts of C. japonicus are extracted with ether.

-

Washing: The ethereal extract is washed with a 5% Na₂CO₃ solution to remove acidic components.

-

Chromatography: The washed extract is subjected to column chromatography on Florisil.

-

Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like pentane and gradually increasing the polarity with ether. This compound is typically eluted with a pentane:ether (1:1) mixture.

-

Rechromatography: The fractions containing this compound are rechromatographed on a Florisil column to achieve higher purity.

-

Crystallization: The purified this compound is obtained as colorless needles upon crystallization.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) using a suitable deuterated solvent, such as CDCl₃, with tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: IR spectra are recorded on a spectrophotometer using KBr pellets or as a film.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as electron ionization (EI-MS) or field desorption (FD-MS).

Logical and Experimental Workflows

The following diagrams illustrate the workflow for the isolation and analysis of this compound and a potential signaling pathway affected by related compounds.

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

Caption: Postulated modulation of the Wnt signaling pathway by a this compound derivative.[8]

Conclusion

The structural characterization of this compound is a clear example of the power of modern spectroscopic techniques. The combined application of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous determination of its complex tricyclic structure. This guide provides a foundational dataset and procedural outline for researchers working with this compound and related lindenane sesquiterpenoids, facilitating further investigation into their chemical properties and biological activities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | C15H18O2 | CID 333362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Shizukanolide: A Comprehensive Technical Guide

Discovery and History

Shizukanolide is a sesquiterpene lactone that was first isolated from the plant Chloranthus japonicus Sieb. (known as Hitori-shizuka in Japanese), a member of the Chloranthaceae family.[1][2] The initial isolation and structure elucidation of this compound were reported in the early 1980s by Japanese researchers.[1][2] This discovery was part of a broader investigation into the chemical constituents of Chloranthaceae plants, which are known for their use in traditional medicine.[1][2]

The structure of this compound was established through a combination of physical and chemical properties, including mass spectrometry, infrared and ultraviolet spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The absolute structure was confirmed by X-ray crystallography.[1] Following the discovery of this compound, a number of related lindenane-type sesquiterpenoids have been isolated from Chloranthus species, including various derivatives of this compound.[2] The complex and unique chemical structure of this compound and its analogs has made them attractive targets for total synthesis by organic chemists.[3]

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C15H18O2 | [1] |

| Molecular Weight | 230.1308 (M+) | [1] |

| Melting Point | 95-96.5 °C | [1] |

| UV (λmax) | 213.5 nm | [1] |

| IR (νC=O) | 1760 and 1739 cm-1 | [1] |

Table 1: Physicochemical Properties of this compound

| 1H-NMR (CDCl3, δ ppm) | 13C-NMR (CDCl3, δ ppm) |

| Data not fully available in search results | Data not fully available in search results |

Table 2: NMR Spectroscopic Data for this compound (Note: While the search results confirm the use of NMR for structure elucidation, specific chemical shift values for all protons and carbons of this compound were not fully detailed in the provided abstracts.)

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Chloranthus japonicus based on the initial discovery.[1]

1. Plant Material and Extraction:

-

Aerial parts and roots of Chloranthus japonicus are collected and air-dried.

-

The dried plant material is then extracted with ether at room temperature.

-

The ethereal extract is washed with an alkaline solution to remove acidic components.

2. Chromatographic Separation:

-

The washed ether extract is concentrated under reduced pressure.

-

The concentrated extract is subjected to column chromatography on Florisil.

-

The column is eluted with a gradient of pentane and increasing amounts of ether.

-

This compound is typically obtained from the ether-pentane (1:1) eluate of the aerial parts.[1]

-

Further purification can be achieved by recrystallization from a suitable solvent system to yield colorless needles.

Total Synthesis of this compound Derivatives

The total synthesis of this compound and its derivatives is a complex process. A general strategy for the racemic total synthesis of five lindenane-type sesquiterpenoids, including this compound E, has been reported.[3] Key steps in this synthetic approach include:

-

Substrate-controlled Matteson epoxidation of a ketone: This step is crucial for establishing the correct stereochemistry.

-

Highly diastereoselective intramolecular Hodgson cyclopropanation: This reaction is used to construct the challenging cis, trans-3/5/6 tricyclic skeleton characteristic of the lindenane core.[3]

-

Methodology for γ-alkylidenebutenolide ring formation: This is a key step to complete the lactone moiety of the molecule.[3]

Due to the complexity and proprietary nature of synthetic routes, a detailed, step-by-step protocol for the total synthesis of this compound is not publicly available in the provided search results.

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for a range of biological activities, with a primary focus on their anti-inflammatory effects.

Anti-inflammatory Activity

A derivative of this compound, Shizukaol A , has been shown to possess significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, Shizukaol A demonstrated a potent inhibitory effect on nitric oxide (NO) production.[2]

| Compound | Biological Activity | IC50 Value | Cell Line | Reference |

| Shizukaol A | Inhibition of Nitric Oxide (NO) Production | 13.79 ± 1.11 µM | RAW 264.7 | [2] |

Table 3: Quantitative Data on the Anti-inflammatory Activity of a this compound Derivative

Signaling Pathways

1. HMGB1/Nrf2/HO-1 Pathway (Shizukaol A):

Shizukaol A exerts its anti-inflammatory effects by targeting the High Mobility Group Box 1 (HMGB1) protein and subsequently modulating the Nrf2/HO-1 signaling pathway.[2] The proposed mechanism is as follows:

-

Shizukaol A directly targets and inhibits the activation of HMGB1.

-

This inhibition leads to the upregulation and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).

-

In the nucleus, Nrf2 promotes the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).

-

This cascade ultimately leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and inhibits the phosphorylation and nuclear translocation of NF-κB.[2]

2. JNK/AP-1 Signaling Pathway (Shizukaol B):

Another derivative, Shizukaol B , has been shown to exert its anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglia by modulating the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway. The proposed mechanism involves:

-

Inhibition of LPS-mediated activation of JNK1/2.

-

This leads to a reduction in the phosphorylation and nuclear translocation of c-Jun, a key component of the AP-1 transcription factor.

-

The inactivation of AP-1 results in the suppressed expression of pro-inflammatory genes, including iNOS and COX-2, and the reduced production of inflammatory cytokines like TNF-α and IL-1β.

Detailed Experimental Protocols for Key Assays

Nitric Oxide (NO) Inhibition Assay (Griess Reagent)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

-

Griess Reagent: A solution containing 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. These two solutions are typically mixed in equal volumes shortly before use.

-

Sodium nitrite (NaNO2) standard solution.

-

96-well microplate reader.

-

RAW 264.7 macrophage cells.

-

Lipopolysaccharide (LPS).

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., Shizukaol A) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-only control.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate. The following is a general protocol for analyzing proteins involved in the signaling pathways mentioned above.

1. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).

2. Gel Electrophoresis and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., iNOS, COX-2, p-JNK, Nrf2) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated controls.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.

Conclusion

This compound and its related compounds represent a promising class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The elucidation of their mechanisms of action, involving key signaling pathways such as HMGB1/Nrf2/HO-1 and JNK/AP-1, provides a solid foundation for further research and development. The detailed experimental protocols provided herein offer a guide for researchers to explore the biological activities and synthetic pathways of these intriguing molecules. Future studies are warranted to fully characterize the pharmacological profile of this compound and to explore its potential for clinical applications.

References

Shizukanolide Derivatives and Analogs: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of shizukanolide derivatives and analogs, a promising class of natural products with therapeutic potential.

Introduction

Shizukanolides are a class of lindenane-type sesquiterpenoid lactones, primarily isolated from plants of the Chloranthus and Sarcandra genera. These natural products, along with their synthetic derivatives and analogs, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Possessing a complex and unique tricyclic core, shizukanolides have demonstrated promising anti-inflammatory, anticancer, and cytotoxic properties. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives and analogs, with a focus on their chemical synthesis, biological evaluation, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of natural product chemistry and oncology.

Core Structure and Chemical Diversity

The fundamental structure of shizukanolides is the lindenane sesquiterpenoid skeleton, characterized by a fused 5/7/3 tricyclic ring system. The natural diversity of these compounds arises from variations in the oxidation pattern of the core structure and the nature of the ester side chains. Furthermore, many biologically active compounds are dimeric lindenane sesquiterpenoids, formed through Diels-Alder reactions between two monomeric units. Synthetic efforts have expanded this chemical diversity, allowing for the creation of novel analogs with potentially enhanced biological activities and improved pharmacokinetic properties.

Biological Activities and Therapeutic Potential

This compound derivatives and analogs have exhibited a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. Their most prominent activities include:

-

Anti-inflammatory Activity: Many this compound derivatives have been shown to possess potent anti-inflammatory effects. Their mechanism of action in this regard is often attributed to the modulation of key inflammatory signaling pathways, such as the NF-κB and Nrf2 pathways.

-

Anticancer and Cytotoxic Activity: A significant number of this compound derivatives and their dimeric analogs have demonstrated notable cytotoxicity against a variety of cancer cell lines. Their anticancer effects are mediated through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation and migration.

Quantitative Data on Biological Activity

The following tables summarize the reported cytotoxic activities (IC50 values) of selected this compound derivatives and related compounds against various human cancer cell lines. This data provides a comparative overview of their potency and selectivity.

| Compound | Cell Line | IC50 (µM) | Reference |

| Shizukaol D | Focus (Liver Cancer) | 12.5 - 25 | [1] |

| Shizukaol D | SMMC-7721 (Liver Cancer) | 6.25 - 12.5 | [1] |

| Chlorahololide D | HepG2 (Liver Cancer) | 13.7 | |

| Chlorahololide D | MCF-7 (Breast Cancer) | 6.7 | |

| Sterenoid E | SMMC-7721 (Liver Cancer) | 7.6 | [2] |

| Sterenoid E | HL-60 (Leukemia) | 4.7 | [2] |

| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [3] |

| Compound 1 | HCT116 (Colon Cancer) | 22.4 | [3] |

Table 1: Cytotoxicity of this compound Derivatives and Analogs.

Key Signaling Pathways

The biological effects of this compound derivatives are intricately linked to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Several this compound derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory and anticancer effects.[4] The inhibition mechanism often involves preventing the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus.[5]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[8][9] Some this compound analogs, such as shizukahenriol, have been found to activate the Nrf2 pathway, which contributes to their anti-inflammatory and neuroprotective effects.[6][7]

Figure 2: Activation of the Nrf2 signaling pathway by this compound analogs.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compounds (this compound derivatives)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Representative Synthetic Protocol: Total Synthesis of a Lindenane Monomer

The total synthesis of lindenane-type sesquiterpenoids is a challenging endeavor due to their complex, sterically congested tricyclic core. Various synthetic strategies have been developed to access these molecules. A common approach involves the construction of the key five-membered ring via an intramolecular aldol reaction or a radical cyclization, followed by the formation of the seven-membered ring and subsequent elaboration to the final natural product.

Workflow for a Hypothetical Lindenane Synthesis:

Figure 3: General workflow for the total synthesis of a this compound monomer.

Conclusion and Future Directions

This compound derivatives and their analogs represent a rich and promising source of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The continued exploration of their chemical space through total synthesis and semi-synthetic modifications, coupled with a deeper understanding of their mechanisms of action, will be crucial for the development of clinically viable drug candidates. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold to identify key structural features responsible for biological activity and to optimize potency and selectivity.

-

Target Identification and Validation: Elucidating the specific molecular targets of these compounds to better understand their mechanisms of action and to identify potential biomarkers for patient stratification.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer and inflammation, and assessing their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Development of Novel Analogs: Designing and synthesizing novel this compound analogs with improved drug-like properties, such as enhanced solubility, metabolic stability, and oral bioavailability.

The comprehensive data and methodologies presented in this technical guide are intended to facilitate these future research endeavors and accelerate the translation of these promising natural products into novel therapies for human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

Shizukanolide: A Comprehensive Technical Review of a Promising Sesquiterpenoid Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolides are a class of sesquiterpenoid lactones, primarily isolated from plants of the Chloranthus genus, which have garnered significant interest in the scientific community for their diverse and potent biological activities. These natural products possess a characteristic lindenane-type sesquiterpenoid skeleton. This technical guide provides an in-depth review of the existing literature on shizukanolides, focusing on their biological activities, mechanisms of action, and relevant experimental methodologies. All quantitative data has been summarized into structured tables, and key signaling pathways and experimental workflows are visualized using diagrams for enhanced clarity and comprehension.

Biological Activities of Shizukanolides

Shizukanolides and their derivatives have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antifungal activities. The following sections and tables summarize the key quantitative data reported in the literature.

Cytotoxic Activity

Several studies have investigated the cytotoxic potential of shizukanolides and related dimeric sesquiterpenoids against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Shizukaol D | Focus (Liver Cancer) | 25.00 (approx.) | [1] |

| Shizukaol D | SMMC-7721 (Liver Cancer) | 12.50 (approx.) | [1] |

| Chlorahololide D | HepG2 (Liver Cancer) | 13.7 ± 1.4 | [2] |

| Chlorahololide D | MCF-7 (Breast Cancer) | 6.7 ± 1.0 | [2] |

| Sarcandrolide A | HepG2 (Liver Cancer) | 40.6 ± 1.2 | [2] |

| Sarcandrolide A | MCF-7 (Breast Cancer) | 23.0 ± 3.3 | [2] |